4,4'-Di-N-acetylamino-diphenylsulfone-d8
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Overview
Description
4,4’-Di-N-acetylamino-diphenylsulfone-d8 is an isotopically labeled compound used primarily in research. It is a derivative of dapsone, a well-known antibiotic used in the treatment of leprosy and dermatitis herpetiformis . The compound has a molecular formula of C16H8D8N2O4S and a molecular weight of 340.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4,4’-Di-N-acetylamino-diphenylsulfone-d8 typically involves the substitution reaction of 4,4’-dihydroxydiphenylsulfone (DHDPS) with deuterated acetic anhydride (D8-AA) to replace the hydroxyl groups, forming the desired deuterated compound . The reaction conditions generally include:
Reactants: 4,4’-dihydroxydiphenylsulfone and deuterated acetic anhydride
Solvent: Anhydrous conditions are preferred to avoid hydrolysis
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction
Temperature: Typically conducted at elevated temperatures to ensure complete reaction
Industrial Production Methods
While specific industrial production methods for 4,4’-Di-N-acetylamino-diphenylsulfone-d8 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
4,4’-Di-N-acetylamino-diphenylsulfone-d8 can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-Di-N-acetylamino-diphenylsulfone-d8 is primarily used in proteomics research as an isotopically labeled intermediate . Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry.
Biology: Employed in studies involving enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4’-Di-N-acetylamino-diphenylsulfone-d8 is not well-documented. as a derivative of dapsone, it may share similar pathways. Dapsone works by inhibiting bacterial synthesis of dihydrofolic acid through competition with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase. This inhibition disrupts folate synthesis, which is crucial for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Dapsone: The parent compound, widely used as an antibiotic.
4,4’-Dihydroxydiphenylsulfone: The precursor in the synthesis of 4,4’-Di-N-acetylamino-diphenylsulfone-d8.
4,4’-Diaminodiphenylsulfone: Another derivative of dapsone with similar applications.
Uniqueness
4,4’-Di-N-acetylamino-diphenylsulfone-d8 is unique due to its isotopic labeling with deuterium, which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling allows for precise tracking and quantification in complex biological systems, providing a significant advantage over non-labeled compounds .
Properties
IUPAC Name |
N-[4-(4-acetamido-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuteriophenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-11(19)17-13-3-7-15(8-4-13)23(21,22)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)/i3D,4D,5D,6D,7D,8D,9D,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTPYFGPPVFBBI-UWAUJQNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])NC(=O)C)[2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454050 |
Source
|
Record name | 4,4'-Di-N-acetylamino-diphenylsulfone-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
557794-37-3 |
Source
|
Record name | 4,4'-Di-N-acetylamino-diphenylsulfone-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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